Biricodar (VX-710): A Technical Guide to its Chemical Structure and Mechanism of Action
Biricodar (VX-710): A Technical Guide to its Chemical Structure and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biricodar (VX-710) is a potent, non-immunosuppressive chemosensitizing agent developed to overcome multidrug resistance (MDR) in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Biricodar. It details the experimental methodologies used to characterize its function and presents key quantitative data on its efficacy in reversing resistance to various chemotherapeutic agents. Furthermore, this document includes visualizations of its mechanism of action and experimental workflows to facilitate a deeper understanding of its role as an MDR modulator.
Chemical Structure and Properties
Biricodar is a synthetic pipecolinate derivative. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (2S)-1-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylic acid 1,7-bis(3-pyridyl)-4-heptyl ester |
| Synonyms | VX-710, Incel |
| Chemical Formula | C₃₄H₄₁N₃O₇ |
| Molecular Weight | 603.71 g/mol |
| CAS Number | 159997-94-1 |
| Appearance | Light yellow to yellow oil |
| SMILES | O=C([C@H]1N(C(C(C2=CC(OC)=C(OC)C(OC)=C2)=O)=O)CCCC1)OC(CCCC3=CC=CN=C3)CCCC4=CC=CN=C4 |
Mechanism of Action: Inhibition of ABC Transporters
Biricodar functions as a broad-spectrum inhibitor of ATP-binding cassette (ABC) transporters, primarily targeting P-glycoprotein (P-gp/MDR1) and Multidrug Resistance Protein 1 (MRP1).[1][2][3][4] These transporters are transmembrane efflux pumps that are frequently overexpressed in cancer cells, leading to the expulsion of chemotherapeutic drugs and subsequent multidrug resistance.
By directly binding to P-gp and MRP1, Biricodar allosterically inhibits their ATPase activity, which is essential for the energy-dependent efflux of substrates.[5] This inhibition leads to increased intracellular accumulation and retention of cytotoxic agents, thereby restoring the sensitivity of resistant cancer cells to chemotherapy.
Figure 1: Mechanism of Action of Biricodar (VX-710).
Quantitative Data on Chemosensitization
Numerous in vitro studies have demonstrated the potent chemosensitizing activity of Biricodar in various multidrug-resistant cancer cell lines. The following tables summarize key findings from seminal studies.
Table 1: Effect of Biricodar (VX-710) on Drug Uptake and Retention in Resistant Cell Lines
| Cell Line | Transporter | Drug | Concentration of Biricodar (µM) | Increase in Uptake (%) | Increase in Retention (%) |
| 8226/Dox6 | P-gp | Mitoxantrone | 2.5 | 55 | 100 |
| 8226/Dox6 | P-gp | Daunorubicin | 2.5 | 100 | 60 |
| HL60/Adr | MRP1 | Mitoxantrone | 2.5 | 43 | 90 |
| HL60/Adr | MRP1 | Daunorubicin | 2.5 | 130 | 60 |
| 8226/MR20 | BCRP | Mitoxantrone | 2.5 | 60 | 40 |
Table 2: Reversal of Drug Resistance by Biricodar (VX-710)
| Cell Line | Transporter | Drug | Concentration of Biricodar (µM) | Fold Increase in Cytotoxicity |
| 8226/Dox6 | P-gp | Mitoxantrone | 2.5 | 3.1 |
| 8226/Dox6 | P-gp | Daunorubicin | 2.5 | 6.9 |
| HL60/Adr | MRP1 | Mitoxantrone | 2.5 | 2.4 |
| HL60/Adr | MRP1 | Daunorubicin | 2.5 | 3.3 |
| 8226/MR20 | BCRP | Mitoxantrone | 2.5 | 2.4 |
Table 3: Inhibition of P-glycoprotein Activity by Biricodar (VX-710)
| Assay | EC₅₀ (µM) |
| Inhibition of [³H]azidopine photolabeling of P-gp | 0.75 |
| Inhibition of [¹²⁵I]iodoaryl azidoprazosin photolabeling of P-gp | 0.55 |
| Stimulation of P-gp ATPase activity (apparent Ka) | 0.1 |
Experimental Protocols
Drug Accumulation and Retention Assays
The following protocol is a generalized procedure based on the methodologies described by Minderman et al. (2004).
Figure 2: Workflow for Drug Accumulation and Retention Assays.
Detailed Steps:
-
Cell Culture: Multidrug-resistant and parental sensitive cell lines are cultured in appropriate media to 80-90% confluency.
-
Drug Incubation: Cells are harvested and incubated with a fluorescent substrate of P-gp or MRP1 (e.g., rhodamine 123, calcein-AM, or a fluorescent chemotherapeutic agent like doxorubicin) in the presence or absence of varying concentrations of Biricodar.
-
Flow Cytometry Analysis: After incubation, cells are washed and resuspended in fresh medium. The intracellular fluorescence is then quantified using a flow cytometer. A shift in the fluorescence intensity in the presence of Biricodar indicates inhibition of efflux pump activity.
Cytotoxicity Assays
The chemosensitizing effect of Biricodar is typically evaluated using a cytotoxicity assay, such as the MTT or MTS assay, as described by Germann et al. (1997).
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of a chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of Biricodar.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
Viability Assessment: A viability reagent (e.g., MTT, MTS) is added to each well, and after a further incubation period, the absorbance is measured using a microplate reader.
-
Data Analysis: The IC₅₀ values (the concentration of drug required to inhibit cell growth by 50%) are calculated for the chemotherapeutic agent alone and in combination with Biricodar. The "fold-reversal" of resistance is determined by the ratio of the IC₅₀ without Biricodar to the IC₅₀ with Biricodar.
P-glycoprotein ATPase Activity Assay
The direct interaction of Biricodar with P-gp can be confirmed by measuring its effect on the protein's ATPase activity, as detailed by Germann et al. (1997).
Detailed Steps:
-
Membrane Preparation: Crude membranes containing P-gp are prepared from P-gp-overexpressing cells.
-
ATPase Reaction: The membranes are incubated with ATP in the presence of various concentrations of Biricodar. A known P-gp substrate that stimulates ATPase activity (e.g., verapamil) is used as a positive control.
-
Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is measured using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: The stimulation of ATPase activity by Biricodar is plotted against its concentration to determine the apparent activation constant (Ka).
Conclusion
Biricodar (VX-710) is a well-characterized modulator of multidrug resistance that acts by directly inhibiting the function of key ABC transporters, P-glycoprotein and MRP1. The extensive in vitro data, supported by detailed experimental protocols, demonstrate its potent ability to restore the efficacy of conventional chemotherapeutic agents in resistant cancer cells. This technical guide provides a foundational resource for researchers and drug development professionals interested in the chemical biology of MDR and the development of novel chemosensitizers.
References
- 1. adooq.com [adooq.com]
- 2. Facebook [cancer.gov]
- 3. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biricodar | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Cellular and biochemical characterization of VX-710 as a chemosensitizer: reversal of P-glycoprotein-mediated multidrug resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
